(4,6-Dimethoxypyrimidin-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

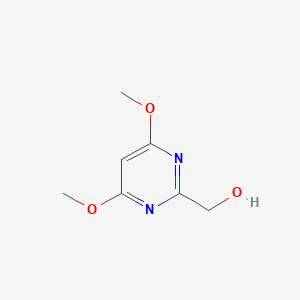

(4,6-Dimethoxypyrimidin-2-yl)methanol is a chemical compound belonging to the class of pyrimidine derivatives It is characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyrimidine ring and a hydroxymethyl group at the 2 position

作用機序

Target of Action

(4,6-Dimethoxypyrimidin-2-yl)methanol is a key intermediate in the synthesis of sulfonylurea herbicides . These herbicides primarily target the acetolactate synthase (ALS) enzyme in plants, inhibiting its function and leading to the death of the plant .

Mode of Action

The compound interacts with its target, the ALS enzyme, by binding to its active site. This prevents the enzyme from catalyzing the production of branched-chain amino acids, which are essential for plant growth and survival .

Biochemical Pathways

The inhibition of the ALS enzyme disrupts the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This leads to a halt in protein synthesis and plant growth, ultimately resulting in the death of the plant .

Pharmacokinetics

It is known that the compound is used as an intermediate in the synthesis of sulfonylurea herbicides, which are typically absorbed through the roots and leaves of plants and transported throughout the plant via the xylem .

Result of Action

The primary result of the action of this compound, when used in the synthesis of sulfonylurea herbicides, is the death of the plant. This is due to the disruption of essential amino acid synthesis, which halts protein synthesis and plant growth .

Action Environment

The action of this compound, as part of a sulfonylurea herbicide, can be influenced by various environmental factors. For instance, the pH of the soil can affect the rate of degradation of the herbicide, with lower pH soils exhibiting an increased rate of degradation . Temperature also plays a role, with a temperature of 27±2°C providing ideal conditions for herbicide decomposition .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol typically involves the methylation of 2-amino-4,6-dihydroxypyrimidine. One common method uses dimethyl carbonate as the methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide . The reaction is carried out at elevated temperatures (around 150°C) for several hours to achieve optimal conversion and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents like dimethyl carbonate is preferred to minimize toxic by-products and waste. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

化学反応の分析

Types of Reactions: (4,6-Dimethoxypyrimidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of (4,6-dimethoxypyrimidin-2-yl)formaldehyde or (4,6-dimethoxypyrimidin-2-yl)carboxylic acid.

Reduction: Formation of (4,6-dimethoxypyrimidin-2-yl)methane.

Substitution: Formation of various substituted pyrimidine derivatives.

科学的研究の応用

(4,6-Dimethoxypyrimidin-2-yl)methanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

類似化合物との比較

2-amino-4,6-dimethoxypyrimidine: A closely related compound with similar structural features but different functional groups.

4,6-dimethoxypyrimidin-2-yl)carbamoyl derivatives: Compounds with carbamoyl groups attached to the pyrimidine ring.

生物活性

(4,6-Dimethoxypyrimidin-2-yl)methanol is a pyrimidine derivative characterized by two methoxy groups at the 4 and 6 positions and a hydroxymethyl group at the 2 position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

- Molecular Formula : C_8H_10N_2O_3

- Molecular Weight : Approximately 182.18 g/mol

The unique structure allows this compound to interact with various biological targets, influencing enzyme activity and receptor binding.

This compound acts primarily as an intermediate in the synthesis of sulfonylurea herbicides. Its primary mechanism involves the inhibition of the acetolactate synthase (ALS) enzyme in plants. This inhibition disrupts the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine), leading to plant death due to halted protein synthesis and growth .

Pharmacokinetics

The compound is absorbed through plant roots and leaves, transported via the xylem, and its effectiveness can be influenced by environmental factors such as soil pH .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Derivatives of this compound have shown efficacy against various bacterial strains. For instance, studies have demonstrated its potential as an antibacterial agent against pathogens like E. coli and S. aureus .

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.22 mg/ml | |

| S. aureus | 0.44 mg/ml | |

| Bacillus pumilus | 0.44 mg/ml |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies utilizing methods like DPPH and FRAP have shown varying levels of antioxidant activity, which may correlate with its phenolic content .

Other Biological Activities

In addition to its antimicrobial and antioxidant properties, this compound has been investigated for:

- Antidiabetic Effects : It has been explored for its potential to inhibit glucose-6-phosphatase (G6Pase), a key enzyme involved in glucose metabolism .

- Anticancer Properties : Preliminary studies suggest that derivatives may exhibit antiproliferative effects against cancer cell lines .

Study on Antidiabetic Properties

A recent study synthesized novel thiourea derivatives related to pyrimidine compounds, including this compound derivatives. These compounds were evaluated for their ability to inhibit G6Pase in albino mice models. The results indicated promising antidiabetic activity with no observed toxicity at therapeutic doses .

Antibacterial Evaluation

Another study focused on evaluating the antibacterial efficacy of methanolic extracts containing this compound derivatives against common pathogens. The extracts showed significant inhibitory effects, particularly against resistant strains of bacteria .

特性

IUPAC Name |

(4,6-dimethoxypyrimidin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3,10H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBSNKFVKVULPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)CO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560953 |

Source

|

| Record name | (4,6-Dimethoxypyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125966-88-3 |

Source

|

| Record name | (4,6-Dimethoxypyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。